Validated Biomarker for Monocyte-Mediated LDL Oxidation: (±)9-HODE vs. Cholesteryl Linoleate
(±)9-HODE cholesteryl ester is a principal, stable end-product used to quantify the oxidation of cholesteryl linoleate, the predominant polyunsaturated lipid in human LDL. This allows for precise tracking of oxidative modification, a key initial step in atherogenesis [1]. The specificity and quantitation of this product are crucial, as it directly reflects the oxidative burden on a core LDL component.
| Evidence Dimension | Conversion of cholesteryl linoleate to oxidized products (HPODE + HODE) in human monocyte-oxidized LDL |
|---|---|
| Target Compound Data | The combined product of cholesteryl HPODE and cholesteryl HODE accounts for the oxidation of the precursor. |
| Comparator Or Baseline | Unoxidized cholesteryl linoleate (precursor substrate) |
| Quantified Difference | Approximately 13.5% of cholesteryl linoleate is converted to cholesteryl HPODE and cholesteryl HODE |
| Conditions | 24-hour co-incubation of LDL with immunologically activated human monocytes |
Why This Matters
This quantifies (±)9-HODE cholesteryl ester's role as a direct, measurable endpoint for studying the earliest stages of LDL oxidation, a process central to atherosclerotic plaque development.
- [1] Folcik VA, Cathcart MK. Predominance of esterified hydroperoxy-linoleic acid in human monocyte-oxidized LDL. J Lipid Res. 1994 Sep;35(9):1570-82. PMID: 7806971. View Source
